molecular formula C12H7F5 B11865983 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene

7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene

Cat. No.: B11865983
M. Wt: 246.18 g/mol
InChI Key: QDYKJJADOBJRBT-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene is a fluorinated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a naphthalene core. One common method is the radical difluoromethylation and trifluoromethylation of naphthalene derivatives. This process often employs reagents such as difluoromethyl bromide and trifluoromethyl iodide under radical conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical reactions using continuous flow reactors to ensure efficient and controlled introduction of the fluorinated groups. The use of catalysts and optimized reaction conditions can enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the fluorinated groups to their corresponding hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The fluorinated groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of both difluoromethyl and trifluoromethyl groups in this compound imparts unique properties, such as enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H7F5

Molecular Weight

246.18 g/mol

IUPAC Name

7-(difluoromethyl)-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5/c13-11(14)8-5-4-7-2-1-3-10(9(7)6-8)12(15,16)17/h1-6,11H

InChI Key

QDYKJJADOBJRBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C(F)(F)F

Origin of Product

United States

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